2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
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Overview
Description
2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an indole core with sulfonamide groups at positions 6 and 8. The molecular formula for this compound is C11H8N2O3S, and it has a molecular weight of 248.26 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is the Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and is a promising therapeutic target for treating Th17-mediated autoimmune diseases .
Mode of Action
This compound acts as an inhibitor of RORγ . It binds to the RORγ ligand-binding domain, demonstrating antagonistic activities . This interaction results in the inhibition of RORγ, which can help in the treatment of Th17-mediated autoimmune diseases .
Biochemical Pathways
The inhibition of RORγ affects the Th17 cell differentiation pathway . Th17 cells are a subset of pro-inflammatory T cells that are implicated in several autoimmune and inflammatory conditions. By inhibiting RORγ, the differentiation and function of Th17 cells can be modulated, thereby controlling the inflammatory response .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of the immune response. By inhibiting RORγ, the compound can potentially suppress the overactive immune response seen in Th17-mediated autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and as a potential therapeutic agent.
Medicine: It is investigated for its potential in treating diseases, particularly those involving inflammation and immune responses.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 2-Oxo-1,2-dihydrobenzo[cd]indole-8-sulfonamide
- 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl chloride
Uniqueness
This unique structure allows it to participate in a wider range of chemical reactions and to interact with multiple molecular targets, increasing its versatility in scientific research .
Properties
IUPAC Name |
2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5S2/c12-20(16,17)7-4-8(21(13,18)19)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15)(H2,12,16,17)(H2,13,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMUPGOKLKRIDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2S(=O)(=O)N)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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